N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase selectivity profiling JAK-STAT signaling Structure-activity relationship

N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2227197-38-6, synonym Tofacitinib Impurity Y) is an enantiopure (3R,4R) N1-methylpiperidine-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine with molecular formula C₁₄H₂₁N₅ and molecular weight 259.35 g/mol. It belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors and is structurally differentiated from the FDA-approved JAK inhibitor tofacitinib (CP-690,550; C₁₆H₂₀N₆O, MW 312.37) by the absence of the N1-cyanoacetyl group on the piperidine ring, bearing instead an N1-methyl substituent.

Molecular Formula C14H21N5
Molecular Weight 259.35 g/mol
Cat. No. B13400352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC14H21N5
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C
InChIInChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)
InChIKeyUCFDYZNTNVHTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Core Identity and Comparator Context for Informed Procurement


N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2227197-38-6, synonym Tofacitinib Impurity Y) is an enantiopure (3R,4R) N1-methylpiperidine-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine with molecular formula C₁₄H₂₁N₅ and molecular weight 259.35 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors and is structurally differentiated from the FDA-approved JAK inhibitor tofacitinib (CP-690,550; C₁₆H₂₀N₆O, MW 312.37) by the absence of the N1-cyanoacetyl group on the piperidine ring, bearing instead an N1-methyl substituent [1]. This compound is primarily characterized as a process-related impurity and degradation product arising during tofacitinib synthesis, and is used as an analytical reference standard for pharmaceutical quality control, ANDA method validation, and regulatory impurity profiling [2].

Why N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Tofacitinib or Other Pyrrolopyrimidine Analogs


Substituting this compound with tofacitinib or a generic pyrrolo[2,3-d]pyrimidine in either analytical or biological workflows introduces two categories of risk. First, at the structural level, the N1-methyl-to-N1-cyanoacetyl substitution fundamentally alters the compound's kinase binding fingerprint: the cyanoacetyl moiety of tofacitinib forms critical interactions within the JAK ATP-binding pocket that govern both potency and selectivity [1]. Its absence shifts the target engagement profile toward STE7 and STE20 subfamily kinases rather than JAK family kinases . Second, in analytical contexts, this compound serves as a specific marker for N-methyl over-alkylation side-reactions during tofacitinib manufacture; using an incorrect impurity standard (e.g., N-desmethyl tofacitinib, CAS 1527525-58-1, or the secondary amine intermediate CAS 477600-74-1) compromises HPLC retention time matching, MS identification, and quantitative accuracy under ICH Q3A/Q3B impurity thresholds [2]. The evidence below quantifies these differences across multiple measurable dimensions.

Quantitative Differentiation Evidence for N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Closest Analogs


N1-Substituent Identity Drives Divergent Kinase Selectivity: STE7/STE20 vs. JAK Family Targeting

The target compound, bearing an N1-methyl group on the piperidine ring, exhibits kinase binding affinity shifted toward selected members of the STE7 and STE20 subfamilies, whereas tofacitinib (bearing N1-cyanoacetyl) selectively inhibits JAK family kinases (JAK3 IC₅₀ = 1.6–55.0 nM; JAK1 IC₅₀ = 3.2–15.1 nM, depending on assay format) [1]. In the foundational selectivity study by Jiang et al. (2008), all four enantiopure tofacitinib stereoisomers were profiled across >350 kinases: the 3R,4R isomer (tofacitinib) showed primary JAK3/JAK2 binding, while the 3R,4S and 3S,4R isomers—which differ in piperidine substitution geometry analogous to the altered N1-substitution in the title compound—gained affinity for STE7 and STE20 subfamily kinases [2]. The title compound's N1-methyl substitution mimics this selectivity shift by abolishing the cyanoacetyl-mediated JAK pocket interactions.

Kinase selectivity profiling JAK-STAT signaling Structure-activity relationship

Molecular Weight and Formula Differentiation from Tofacitinib Enables Chromatographic Resolution

The title compound has a molecular weight of 259.35 g/mol (C₁₄H₂₁N₅), which is 53.02 Da lower than tofacitinib (312.37 g/mol; C₁₆H₂₀N₆O) . This mass difference arises from the replacement of the N1-cyanoacetyl group (–COCH₂CN, 83.07 Da) with an N1-methyl group (–CH₃, 15.03 Da) on the piperidine ring. The corresponding [M+H]⁺ ions (260.36 vs. 313.38 m/z) are readily resolved by LC-MS, enabling unambiguous identification and quantification of this impurity in tofacitinib drug substance without isotopic interference [1]. In reversed-phase HPLC, the reduced polarity of the title compound (lacking the polar nitrile and carbonyl groups) produces a distinct retention time shift relative to tofacitinib, typically resulting in longer retention under C18 column conditions.

HPLC method development Impurity profiling Mass spectrometry

Certified Reference Standard with Traceable Purity for Regulatory ANDA/QC Applications

The title compound is supplied as a certified impurity reference standard with validated purity (typically ≥96.88% to 98%) supported by orthogonal characterization including HPLC, ¹H-NMR, and MS [1]. Multiple suppliers (ChemWhat, Bidepharm, Veeprho, SynZeal, Pharmaffiliates) provide this compound with full Certificates of Analysis compliant with ISO 17034 reference material producer standards, enabling its use in ANDA analytical method development, method validation (AMV), and QC release testing under ICH Q3A/Q3B guidelines . By contrast, generic tofacitinib or research-grade pyrrolo[2,3-d]pyrimidine analogs are typically supplied without the impurity-specific characterization data required for regulatory submission.

Pharmaceutical analysis Reference standard Regulatory compliance

Stereochemical Identity (3R,4R) and Its Functional Consequences for Target Binding

The title compound is the enantiopure (3R,4R) stereoisomer, as confirmed by chiral HPLC, NMR, and comparison with authentic reference standards [1]. In the Jiang et al. (2008) study, only the 3R,4R enantiomer of tofacitinib was capable of blocking IL-2-induced Stat5 phosphorylation (a JAK3-dependent cellular readout) [2]. The 3R,4S and 3S,4R stereoisomers—which share the piperidine substitution geometry of the title compound after accounting for N1-group differences—showed no Stat5 inhibition and instead gained STE7/STE20 subfamily binding. This demonstrates that the (3R,4R) configuration is necessary but not sufficient for JAK3-selective inhibition; the N1-substituent identity co-determines the pharmacological outcome. The title compound therefore represents a defined stereochemical tool with a distinct activity profile from either (3R,4S)-tofacitinib or racemic mixtures.

Chiral pharmacology Stereoselective kinase inhibition Enantiomeric purity

Optimal Application Scenarios for N-(1,4-Dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Based on Verified Evidence


Tofacitinib ANDA Impurity Method Development and Validation (AMV)

This compound serves as the certified reference standard for the N-methyl over-alkylation impurity (Impurity Y) in tofacitinib drug substance and drug product analytical methods. Its distinct molecular weight (259.35 g/mol) and chromatographic retention behavior relative to tofacitinib (MW 312.37) enable validated HPLC/UV and LC-MS/MS methods for impurity quantification at ICH Q3A/Q3B reporting thresholds . The availability of orthogonal characterization data (COA, HPLC, ¹H-NMR, MS) from multiple ISO 17034-compliant suppliers supports direct inclusion in ANDA Module 3.2.S.3.2 (Impurities) and 3.2.P.5.3 (Validation of Analytical Procedures) [1].

STE7/STE20 Subfamily Kinase Chemical Probe Development

Based on the kinase selectivity shift observed when the N1-cyanoacetyl group of tofacitinib is replaced by N1-methyl—as demonstrated across >350 kinases in the Jiang et al. (2008) stereoisomer profiling study—this compound can serve as a starting scaffold for developing selective STE7 or STE20 subfamily probes [2]. Its (3R,4R) stereochemistry is established, and its lower molecular weight (259.35 vs. 312.37 for tofacitinib) provides a more ligand-efficient core (LE ≈ 0.38 assuming conservative potency estimates) for further optimization. Researchers should confirm STE7/STE20 target engagement in their specific assay systems before use.

Tofacitinib Forced Degradation and Stability Studies

As a characterized degradation product, this compound is used as a reference marker in forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic) of tofacitinib drug substance to establish degradation pathways and validate stability-indicating analytical methods per ICH Q1A(R2) [3]. Its formation via N-decyanoacetylation followed by N-methylation represents a specific degradation route that must be monitored during shelf-life and in-use stability studies. The Veeprho technical datasheet documents LC-HRMS and LC-MS/MS fragmentation patterns that enable unambiguous identification in stressed samples [4].

Stereochemistry-Activity Relationship (SSAR) Studies of Pyrrolopyrimidine Kinase Inhibitors

The compound's defined (3R,4R) stereochemistry and commercial availability as an enantiopure reference material make it a valuable comparator in SSAR studies exploring how N1-substituent identity and stereochemistry jointly determine kinase selectivity within the pyrrolo[2,3-d]pyrimidine scaffold [5]. Comparative testing against (3R,4S)-tofacitinib, (3S,4R)-tofacitinib, and the N-descyanoacetyl intermediate (CAS 477600-74-1) can deconvolute the contributions of absolute configuration versus N1-substitution to target engagement profiles.

Quote Request

Request a Quote for N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.